molecular formula C17H17NO2 B11851416 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- CAS No. 889879-48-5

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-

Cat. No.: B11851416
CAS No.: 889879-48-5
M. Wt: 267.32 g/mol
InChI Key: BFOBBIPEBQNTSL-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- is a unique and structurally complex organic compound It features a fused ring system that includes both benzopyran and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could result in derivatives with different functional groups .

Scientific Research Applications

5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-methyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile
  • 3-Acetyl-2,7-dimethyl-5H-1-benzopyrano[2,3-b]pyridin-5-one

Uniqueness

What sets 5H-1Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl- apart is its specific substitution pattern and the presence of the tert-butyl and methyl groups.

Properties

CAS No.

889879-48-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

7-tert-butyl-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C17H17NO2/c1-10-5-7-12-15(19)13-9-11(17(2,3)4)6-8-14(13)20-16(12)18-10/h5-9H,1-4H3

InChI Key

BFOBBIPEBQNTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(C)(C)C

Origin of Product

United States

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